

Application Note: HPLC Analysis of Inosine-5'-diphosphate Disodium

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Compound of Interest

Compound Name: *Inosine-5'-diphosphate disodium*

Cat. No.: *B15603084*

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Inosine-5'-diphosphate (IDP) disodium salt. The described methodology utilizes ion-pair reversed-phase chromatography, a widely adopted and effective technique for the separation of nucleotides and related polar compounds. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and system suitability parameters, to ensure reliable and reproducible results. The method is suitable for the quantification of **Inosine-5'-diphosphate disodium** in various sample matrices, supporting research, quality control, and drug development activities.

Introduction

Inosine-5'-diphosphate (IDP) is a crucial nucleotide involved in various metabolic pathways. Accurate quantification of IDP is essential for studying cellular bioenergetics, enzyme kinetics, and for the quality control of nucleotide-based therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the analysis of such compounds. The method outlined here employs a C18 stationary phase with an ion-pairing agent in the mobile phase. The ion-pairing reagent forms a neutral complex with the anionic IDP, enabling its retention and separation on the reversed-phase column.

Experimental Protocol

Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. A system with a bio-inert flow path can improve the analysis of phosphorylated compounds by minimizing interactions with metallic components.
- **Chromatography Data System (CDS):** For instrument control, data acquisition, and processing.
- **Analytical Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
- **Reagents:**
 - **Inosine-5'-diphosphate disodium** salt reference standard
 - Potassium dihydrogen phosphate (KH_2PO_4), HPLC grade
 - Sodium heptanesulfonate or Tetrabutylammonium hydrogen sulfate, ion-pairing reagent, HPLC grade
 - Phosphoric acid, for pH adjustment
 - Methanol or Acetonitrile, HPLC grade
 - Deionized water, 18.2 MΩ·cm

Preparation of Solutions

- **Mobile Phase Preparation:**
 - Prepare a 10 mM potassium dihydrogen phosphate buffer.
 - Add 5 mM sodium heptanesulfonate as the ion-pairing reagent.
 - Adjust the pH to a suitable value (typically between 3.0 and 7.0) with phosphoric acid.

- The mobile phase can be used as an isocratic system or in a gradient with an organic modifier like methanol or acetonitrile.
- Standard Solution Preparation:
 - Accurately weigh a suitable amount of **Inosine-5'-diphosphate disodium** salt reference standard.
 - Dissolve and dilute with the mobile phase or deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
- Sample Preparation:
 - The sample preparation will vary depending on the matrix.
 - For bulk drug substances, dissolve the sample in the mobile phase or water to a concentration within the calibration range.
 - For biological samples, a protein precipitation step (e.g., with perchloric acid or acetonitrile) followed by centrifugation and filtration is typically required.
 - All solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of **Inosine-5'-diphosphate disodium**.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	10 mM Potassium Dihydrogen Phosphate, 5 mM Sodium Heptanesulfonate, pH adjusted
Flow Rate	0.8 - 1.2 mL/min ^[1]
Column Temperature	Ambient or controlled at 25-30 °C
Detection Wavelength	250 - 255 nm ^[1]
Injection Volume	10 - 20 μ L
Run Time	Approximately 15-20 minutes

Data Presentation

The following tables present typical quantitative data for the HPLC analysis of nucleotides, which can be adapted for **Inosine-5'-diphosphate disodium** method validation.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$
Relative Standard Deviation (RSD) of Retention Time (n=6)	$\leq 1.0\%$

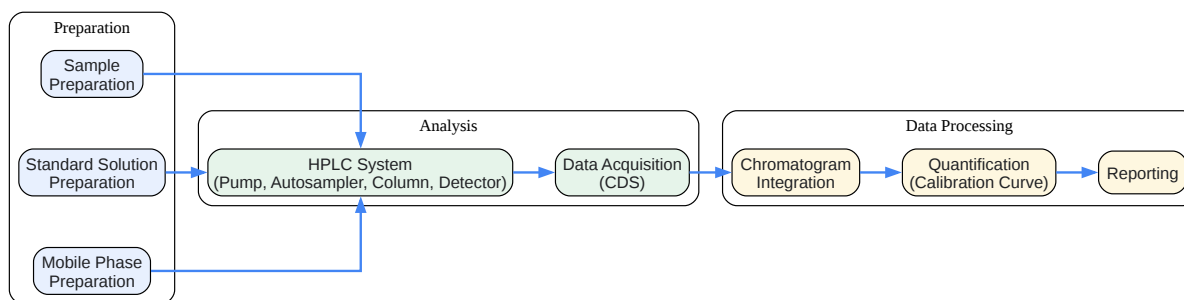
Table 2: Method Validation Parameters

Parameter	Typical Performance
Linearity (R^2)	> 0.999[2]
Range ($\mu\text{g/mL}$)	0.5 - 100[2]
Limit of Detection (LOD) (mg/kg)	~2.77 (for IMP)[2]
Limit of Quantification (LOQ) (mg/kg)	~8.31 (for IMP, calculated as 3x LOD)
Accuracy (Recovery %)	90.5 - 102.8% (for IMP)[2]
Precision (RSDr %)	< 3.07% (for IMP)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Inosine-5'-diphosphate disodium**.

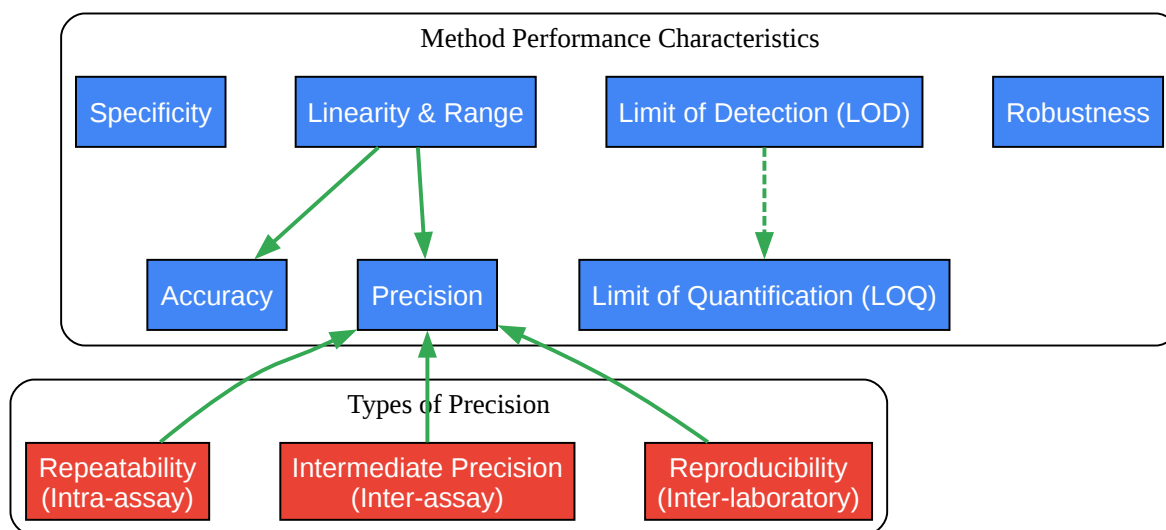


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General workflow for HPLC analysis.

Logical Relationship of Method Validation

The following diagram outlines the key logical relationships in HPLC method validation.



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References

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